molecular formula C22H25FN2O5 B2676065 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351609-74-9

3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2676065
CAS No.: 1351609-74-9
M. Wt: 416.449
InChI Key: MUWBEXPNJDDERW-UHFFFAOYSA-N
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Description

3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes a methoxyphenoxy group, an acetamido group, a cyclohexyl ring, and a fluorophenyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 2-(2-Methoxyphenoxy)acetic acid: This can be achieved through the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base.

    Amidation: The 2-(2-methoxyphenoxy)acetic acid is then reacted with cyclohexylamine to form the corresponding amide.

    Carbamate Formation: The final step involves the reaction of the amide with 4-fluorophenyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-chlorophenyl)carbamate
  • 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-bromophenyl)carbamate
  • 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-iodophenyl)carbamate

Uniqueness

3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[3-[[2-(2-methoxyphenoxy)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O5/c1-28-19-7-2-3-8-20(19)29-14-21(26)24-17-5-4-6-18(13-17)30-22(27)25-16-11-9-15(23)10-12-16/h2-3,7-12,17-18H,4-6,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWBEXPNJDDERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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